4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Description

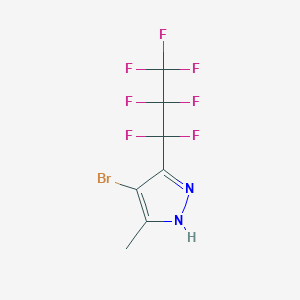

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is a pyrazole derivative featuring a bromine atom at position 4, a heptafluoropropyl (-C₃F₇) group at position 3, and a methyl (-CH₃) group at position 5 (Figure 1). The compound’s molecular formula is C₇H₅BrF₇N₂, with an estimated molecular weight of 330 g/mol (calculated). The heptafluoropropyl group introduces strong electron-withdrawing effects and high lipophilicity, making this compound distinct from simpler pyrazole derivatives.

Properties

IUPAC Name |

4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF7N2/c1-2-3(8)4(17-16-2)5(9,10)6(11,12)7(13,14)15/h1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDUCRITVXHQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF7N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896072 | |

| Record name | 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82633-48-5 | |

| Record name | 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

Oxidation Reactions: Formation of pyrazole oxides.

Reduction Reactions: Formation of dehalogenated pyrazoles.

Scientific Research Applications

Chemical Synthesis

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromo group can be replaced by nucleophiles such as amines or thiols, allowing for the creation of new derivatives.

- Coupling Reactions : It can participate in coupling reactions with other aromatic compounds, leading to the formation of complex molecular architectures.

- Functionalization : The heptafluoropropyl group enhances lipophilicity, making the compound useful in developing pharmaceuticals and agrochemicals that require specific solubility characteristics.

Pharmaceutical Applications

Research indicates that this compound may have potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Activity : Similar compounds have been investigated for their anti-inflammatory effects, which could lead to treatments for conditions such as arthritis or other inflammatory disorders .

- Cancer Research : The compound's structure may allow it to interact with specific biological pathways involved in cancer progression, warranting further investigation into its anticancer potential.

Material Science

In materials science, this compound is utilized in the development of advanced materials:

- Fluorinated Polymers : The heptafluoropropyl group contributes to the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.

- Coatings : Its unique properties allow it to be used in coatings that require enhanced durability and resistance to environmental degradation.

Biological Studies

The interactions of this compound with biological systems are critical for understanding its potential applications:

- Enzyme Interactions : Studies on enzyme binding affinities can provide insights into how this compound might modulate biological pathways.

- Protein-Ligand Binding : The compound's ability to bind to specific protein targets can be explored to develop targeted therapies.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine and heptafluoropropyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole with structurally related pyrazole compounds, highlighting substituent effects on molecular weight, lipophilicity, and applications:

Key Observations:

- Molecular Weight and Fluorine Content: The heptafluoropropyl group significantly increases molecular weight (~330 g/mol) compared to non-fluorinated analogs (e.g., 201.06 g/mol for 4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole) .

- Lipophilicity : The acetylated derivative of the target compound has a LogP of 3.90 , indicating high lipophilicity due to fluorine’s hydrophobic nature. This property is advantageous for membrane permeability in bioactive molecules .

- Substituent Effects: Electron-Withdrawing Groups: The heptafluoropropyl (-C₃F₇) and trifluoromethyl (-CF₃) groups enhance electrophilicity at the bromine site, facilitating nucleophilic substitution reactions .

Biological Activity

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a heptafluoropropyl group, which may significantly influence its reactivity and biological interactions.

- Molecular Formula : C7H4BrF7N2

- Molecular Weight : 305.01 g/mol

- Structure : The compound consists of a pyrazole ring with a bromine substituent at position 4, a heptafluoropropyl group at position 3, and a methyl group at position 5.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of the heptafluoropropyl group enhances its lipophilicity, potentially improving membrane penetration and efficacy against pathogens.

- Anticancer Potential : The compound has been investigated for its anticancer properties. It is believed to interact with specific molecular targets within cancer cells, modulating pathways that lead to apoptosis or cell cycle arrest. Further studies are required to elucidate the exact mechanisms involved .

The precise mechanism through which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the bromine and heptafluoropropyl groups enhance binding affinity to certain enzymes or receptors, influencing their activity. This interaction may lead to downstream effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H4BrF7N2 | Contains both bromine and heptafluoropropyl groups |

| 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | C7H6F7N2 | Lacks bromine; may exhibit different reactivity |

| 4-Bromo-3-(trifluoromethyl)-5-methyl-1H-pyrazole | C7H4BrF3N2 | Contains trifluoromethyl instead of heptafluoropropyl |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that compounds with halogen substitutions, such as bromine, showed enhanced activity compared to their non-halogenated counterparts .

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity. The presence of electron-withdrawing groups like bromine was associated with increased potency against specific cancer types .

Q & A

Q. How can the synthesis of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole be optimized for yield and purity?

Methodological Answer: Optimization requires a systematic approach combining reaction parameter screening and statistical design of experiments (DoE). Key steps include:

- Cyclization and Functionalization: Adapt methods from structurally similar pyrazole derivatives, such as using POCl₃ for cyclization of acyl hydrazides at 120°C .

- Parameter Screening: Use fractional factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, highlights the use of DoE to minimize trials while maximizing data robustness .

- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in aprotic solvents, as noted in purification protocols for 4-Bromo-1-methylpyrazole .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be addressed?

Methodological Answer:

- Primary Techniques:

- Data Contradictions:

- If IR or NMR conflicts with expected functional groups (e.g., bromine vs. fluorine coupling), validate via high-resolution mass spectrometry (HRMS) or computational simulations (DFT) to confirm bond angles and substituent positions .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this fluorinated pyrazole?

Methodological Answer:

- Reaction Path Searching: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways. highlights ICReDD’s approach using computational-informatic-experimental feedback loops to reduce trial-and-error experimentation .

- Solvent Effects: Simulate solvation models (e.g., COSMO-RS) to predict solvent compatibility, particularly for fluorophilic systems .

- Mechanistic Insights: Analyze Fukui indices to map electrophilic/nucleophilic sites, guiding regioselective bromination or alkylation .

Q. How can researchers resolve discrepancies in observed vs. predicted biological activity of derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Synthesize analogs with systematic substitutions (e.g., varying heptafluoropropyl chain length) and test against control compounds like 1,2,3-triazolyl-pyrazoles .

- Use molecular docking to compare binding poses in target proteins (e.g., carbonic anhydrase or prostaglandin synthases) and validate with in vitro assays .

- Data Normalization: Account for fluorophilicity in bioassays by using fluorinated solvent controls to avoid false positives/negatives .

Q. What strategies mitigate challenges in handling this compound’s reactivity and stability?

Methodological Answer:

- Stability Profiling: Conduct accelerated degradation studies under varying pH, humidity, and light conditions. Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrodebromination .

- Reactivity Control: For reactions involving nucleophilic agents (e.g., Grignard reagents), use low-temperature (-78°C) conditions and fluorophilic catalysts (e.g., Pd(PPh₃)₄) to suppress side reactions .

Q. How can researchers leverage this compound’s unique fluorinated structure for novel applications?

Methodological Answer:

- Material Science: Exploit its lipophobic/fluorophilic properties to design liquid crystals or surfactants. Compare with 5-(4-chlorophenyl)-3-trifluoromethylpyrazole’s use in membrane technologies .

- Medicinal Chemistry: Modify the heptafluoropropyl group to enhance blood-brain barrier penetration, inspired by SR141716 (a cannabinoid receptor antagonist) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.